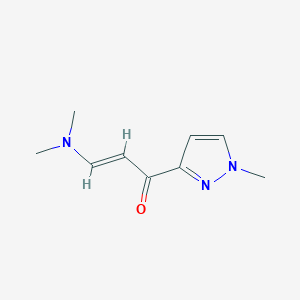![molecular formula C20H16FN3O5 B2516878 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one CAS No. 727663-87-8](/img/structure/B2516878.png)
3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one, is a fluorinated piperazine derivative. Piperazine compounds are known for their diverse biological activities and are often used in pharmaceutical research for their potential therapeutic properties. The presence of a fluorine atom can significantly alter the biological activity and physical properties of these compounds due to its electronegativity and small size.
Synthesis Analysis
The synthesis of related fluorophenyl piperazine derivatives has been reported in the literature. For instance, the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was achieved through a multi-step process, which involved the growth of single crystals by slow evaporation solution growth technique at room temperature . Another related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized via electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity . These methods provide a foundation for the synthesis of the compound , suggesting that similar techniques could be employed for its synthesis.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of similar compounds. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with a space group P21/c . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate also crystallized in the monoclinic system with the P21/c space group . These studies indicate that fluorophenyl piperazine derivatives tend to crystallize in the monoclinic system, which could be indicative of the crystallographic properties of the compound under analysis.
Chemical Reactions Analysis
The fluorophenyl group in piperazine derivatives is reactive and can participate in various chemical reactions. The electrophilic fluorination mentioned in the synthesis of a related compound is a key reaction that introduces the fluorine atom into the molecule. The presence of other functional groups, such as nitro, carbonyl, and oxadiazole, can also influence the reactivity of the compound, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl piperazine derivatives are influenced by their molecular structure. The intermolecular interactions, such as C–H···O hydrogen bonding and π–π stacking interactions, play a crucial role in stabilizing the crystal lattice . These interactions can affect the melting point, solubility, and stability of the compound. The thermal stability of these compounds has been studied using techniques like TG–DTA and DSC, which provide insights into their behavior under thermal stress .
科学的研究の応用
Piperazine Derivatives in Drug Design
Piperazine derivatives are crucial in the rational design of drugs, showing significant therapeutic uses across a variety of conditions such as CNS disorders, cancer, viral infections, and more. Modifications to the piperazine nucleus can substantially alter the medicinal potential of these molecules, leading to a broad spectrum of pharmacological activities. These derivatives have been explored for their roles in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, among others. Their flexibility as a pharmacophore suggests their utility in discovering drug-like elements for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Mechanisms of Action and Biological Activities
The structural modification of piperazine derivatives has been shown to influence their pharmacokinetic and pharmacodynamic profiles significantly. This versatility allows for the targeted development of compounds with desired biological activities, including anti-mycobacterial properties against both standard and drug-resistant strains of Mycobacterium tuberculosis. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules offer insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Contribution to Diverse Therapeutic Areas
The broad range of activities attributed to piperazine and its analogues extends beyond traditional therapeutic areas, demonstrating potential in addressing complex conditions such as schizophrenia, depression, and anxiety through various mechanisms of action. These compounds' pharmacophoric groups have been linked to improved potency and selectivity at D2-like receptors, emphasizing their role in developing antipsychotic agents (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Safety and Hazards
特性
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVQHPFESZLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2516798.png)
![2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2516799.png)
![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)


![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)
![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)


![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)
![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)